molecular formula C16H19ClN4O B3012109 2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 929967-59-9

2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B3012109
CAS RN: 929967-59-9
M. Wt: 318.81
InChI Key: KKLSYFAVHHDVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C15H20ClN3O2 .


Synthesis Analysis

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by physicochemical and spectral characteristics .


Chemical Reactions Analysis

The compound was evaluated for its in vitro antimicrobial and anticancer activities. The antimicrobial results indicated that compounds 3, 8, 11, and 12 displayed significant antimicrobial activity comparable to the standards drugs (ciprofloxacin and fluconazole) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.79 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 4. The exact mass is 309.1244046 g/mol and the monoisotopic mass is also 309.1244046 g/mol. The topological polar surface area is 52.6 Ų .

Scientific Research Applications

Anti-Proliferative Activities in Cancer Research

The compound demonstrates potential in cancer research, particularly in its anti-proliferative effects. A study by Parveen et al. (2017) synthesized compounds with similar structural features, noting significant anti-proliferative activities against human breast cancer cell lines. This suggests a potential application in the development of cancer treatments.

Antimicrobial and Anticancer Activities

Mehta et al. (2019) focused on derivatives of this compound, examining their antimicrobial and anticancer activities. The results indicated significant antimicrobial activity and suggested potential use in antimicrobial drug development.

Serotonin 5-HT3 Receptor Antagonism

In neuroscience, the compound's derivatives have been explored for their potential as serotonin 5-HT3 receptor antagonists. Mahesh et al. (2004) synthesized a series of similar compounds, evaluating their antagonism in guinea pig ileum. This has implications for research in neurological disorders and potential therapeutic applications.

Antifungal Activities

The compound has also been investigated for antifungal properties. Research by Zhang et al. (2018) on tetrahydroquinoline derivatives, structurally similar to this compound, showed good antifungal activity, highlighting its potential in antifungal drug development.

Luminescent Properties for Imaging

The compound's derivatives have been studied for their luminescent properties. Gan et al. (2003) synthesized model compounds with piperazine substitution, showing potential for use in imaging and as pH probes.

Multicomponent Synthesis and Structural Analysis

Studies like those by Dyachenko et al. (2019) involve multicomponent synthesis of related compounds, providing insights into the compound's molecular and crystalline structures. This is valuable for understanding its chemical properties and potential applications in material science.

Potential in Antiviral Research

Derivatives of the compound have been evaluated for antiviral activities. Selvakumar et al. (2018) synthesized morpholine derivatives, finding them effective against avian paramyxovirus, indicating a possible role in antiviral drug development.

properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c17-10-15(22)20-5-7-21(8-6-20)16-13(11-18)9-12-3-1-2-4-14(12)19-16/h9H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLSYFAVHHDVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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